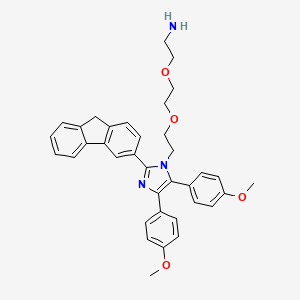

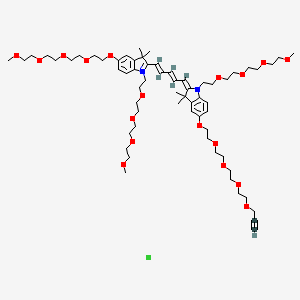

![B1193279 1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)

1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ONO-7579 is an orally available, selective pan-tropomyosin receptor kinase (TRK) inhibitor. It has shown potential antineoplastic activity, particularly in cancers with neurotrophic tyrosine receptor kinase gene fusions. This compound is currently under investigation in clinical trials for its efficacy against various solid tumors .

Scientific Research Applications

ONO-7579 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying TRK inhibitors and their chemical properties.

Biology: ONO-7579 is used to investigate the role of TRK signaling in various biological processes, including cell growth and differentiation.

Medicine: The compound is being explored for its therapeutic potential in treating cancers with TRK gene fusions. .

Industry: ONO-7579 is of interest in the pharmaceutical industry for developing targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

ONO-7579, chemically known as N-{2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl}-N’-[2-(methanesulfonyl)-5-(trifluoromethyl)phenyl]urea, is synthesized through a multi-step process. The synthesis involves the following key steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors under controlled conditions.

Substitution Reactions: The pyrimidine core undergoes substitution reactions to introduce the phenoxy and urea groups.

Final Assembly: The final product is obtained by coupling the substituted pyrimidine with the appropriate amine and sulfonyl reagents under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of ONO-7579 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to achieve the desired purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

ONO-7579 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

ONO-7579 exerts its effects by inhibiting the activity of tropomyosin receptor kinases (TRK). These kinases are involved in signaling pathways that regulate cell growth, survival, and differentiation. By binding to the TRK receptors, ONO-7579 blocks the downstream signaling pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Larotrectinib: Another selective TRK inhibitor used in treating TRK fusion-positive cancers.

Entrectinib: A multi-targeted kinase inhibitor that also targets TRK, ROS1, and ALK.

Repotrectinib: A next-generation TRK inhibitor with activity against TRK, ROS1, and ALK.

Uniqueness of ONO-7579

ONO-7579 is unique due to its high selectivity and potency as a pan-TRK inhibitor. It has shown efficacy in preclinical models and is currently being evaluated in clinical trials for its potential to treat a broad range of TRK fusion-positive cancers .

properties

IUPAC Name |

1-[2-[4-(2-amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea |

|---|---|

InChI |

InChI=1S/C24H18ClF3N6O4S/c1-39(36,37)20-7-4-14(24(26,27)28)8-19(20)34-22(35)33-16-11-31-23(32-12-16)38-17-5-2-13(3-6-17)18-9-15(25)10-30-21(18)29/h2-12H,1H3,(H2,29,30)(H2,33,34,35) |

SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CN=C(N=C2)OC3=CC=C(C=C3)C4=C(N=CC(=C4)Cl)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ONO-7579; ONO 7579; ONO7579; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

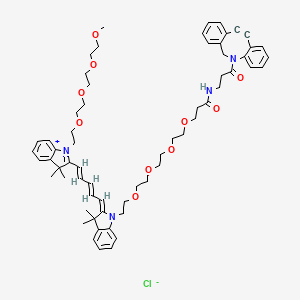

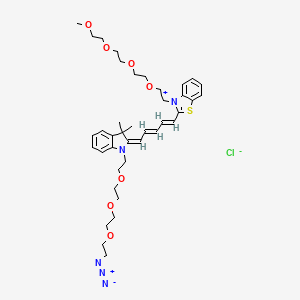

![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)